

In-depth Technical Guide: GSK9311 BRPF1 and BRPF2 Inhibition Profile

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Compound of Interest

Compound Name: GSK9311

Cat. No.: B607875

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition profile of **GSK9311** against Bromodomain and PHD Finger-containing proteins 1 (BRPF1) and 2 (BRPF2).

GSK9311 was specifically designed as a less active analogue of the potent BRPF1 inhibitor GSK6853, serving as a crucial negative control for interpreting phenotypic assays and confirming on-target effects.^{[1][2][3][4]}

Quantitative Inhibition Data

GSK9311 demonstrates significantly lower potency against both BRPF1 and BRPF2 compared to its active counterpart, GSK6853. This reduced activity is by design, resulting from the alkylation of the 5-amide group, which sterically hinders the optimal conformation required for potent binding to the BRPF1 bromodomain.^[4] The inhibitory activities are summarized below.

Compound	Target	Assay Type	pIC50	IC50	Notes
GSK9311	BRPF1	Biochemical	6.0	1 μ M	Negative control probe. [1][2][5]
BRPF2	Biochemical	4.3	50 μ M	~1000-fold less potent than GSK6853 against BRPF1.[1][2][5]	
BRPF1	Cellular (NanoBRET)	5.4	4 μ M	Demonstrate s reduced effect in a cellular context.[4][6][7]	
GSK6853	BRPF1	Biochemical	9.5 (pKd)	0.3 nM	Potent and highly selective chemical probe.[4][6]
BRPF1	Cellular (NanoBRET)	7.7	20 nM	Potent cellular activity.[4][6][7]	

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.

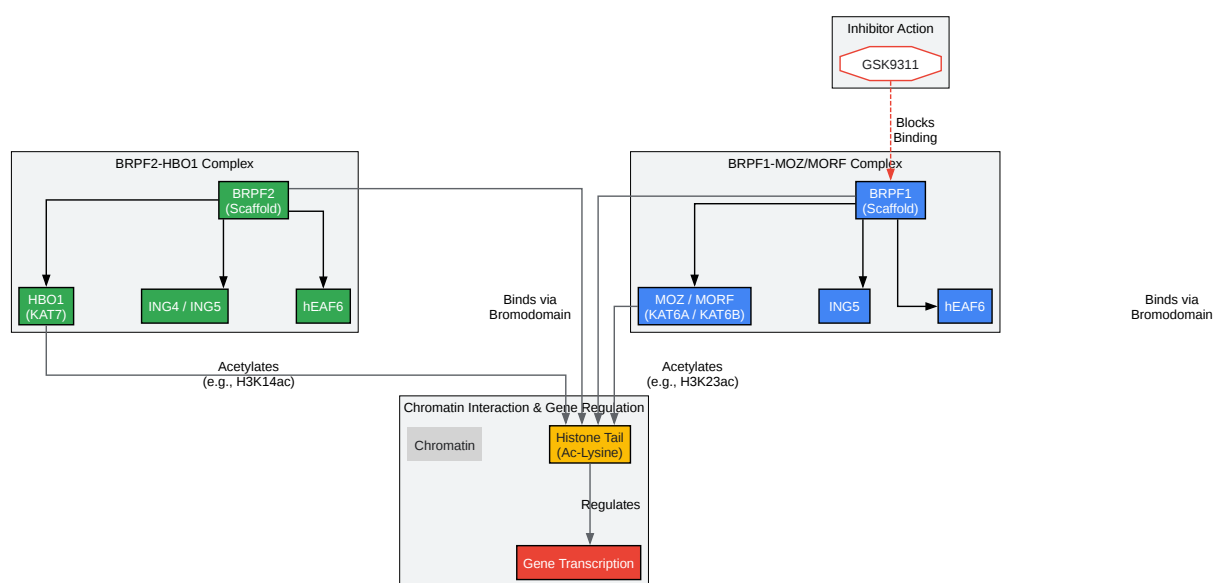
Mechanism of Action and BRPF Signaling

BRPF proteins (BRPF1, BRPF2, and BRPF3) are critical scaffolding components of the MYST family of histone acetyltransferase (HAT) complexes.[4][6][8] These complexes play a pivotal

role in epigenetic regulation by acetylating lysine residues on histone tails, which in turn modulates chromatin structure and gene expression.[9]

- BRPF1 is a core component of the MOZ (Monocytic Leukemia Zinc Finger Protein, also known as KAT6A) and MORF (MOZ-Related Factor, also known as KAT6B) HAT complexes. [8][9][10] These complexes are crucial for processes like hematopoietic development and the regulation of gene expression, including key oncogenes and HOX genes.[8][9][10]
- BRPF2 (also known as BRD1) preferentially associates with the HBO1 (HAT bound to ORC1, also known as KAT7) complex.[8][11] This complex is vital for global H3K14 acetylation and plays a key role in erythropoiesis and embryonic development.[8][11]

BRPF inhibitors, including **GSK9311** and its active analogues, function by competitively binding to the bromodomain of the BRPF protein. The bromodomain is a specialized protein module that recognizes and binds to acetylated lysine residues on histones.[9] By occupying this binding pocket, the inhibitor prevents the HAT complex from anchoring to chromatin, thereby disrupting the downstream process of histone acetylation and altering gene transcription.[9]



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BRPF HAT Complex Signaling Pathways

Experimental Protocols

The inhibitory activity of **GSK9311** and related compounds is typically determined using a combination of biochemical and cellular assays.

Biochemical TR-FRET Assay

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is commonly used to measure the inhibition of the interaction between the BRPF bromodomain and an acetylated histone peptide in a purified, biochemical system.

Methodology:

- Reagents:
 - Recombinant, purified BRPF1 or BRPF2 bromodomain, often with an affinity tag (e.g., His-tag).
 - A synthetic biotinylated peptide derived from a histone tail containing an acetylated lysine residue (e.g., H4K12ac).
 - A FRET donor fluorophore conjugated to an antibody against the affinity tag (e.g., Europium-labeled anti-His).
 - A FRET acceptor fluorophore conjugated to streptavidin (e.g., Allophycocyanin-Streptavidin).
 - Test compound (**GSK9311**) at varying concentrations.
- Procedure:
 - The BRPF bromodomain, histone peptide, and FRET pair are incubated together in a microplate well. This allows the bromodomain to bind the peptide, bringing the donor and acceptor fluorophores into close proximity.
 - The test compound, **GSK9311**, is added to the wells.
 - If **GSK9311** binds to the bromodomain, it displaces the acetylated histone peptide.

- Detection:
 - The plate is excited at a wavelength specific to the donor (Europium).
 - If the donor and acceptor are in proximity, energy is transferred, and the acceptor (Allophycocyanin) emits light at a specific wavelength.
 - The ratio of acceptor to donor emission is measured. A decrease in this ratio indicates inhibition of the protein-peptide interaction.
- Analysis:
 - Data is plotted as the FRET ratio versus the logarithm of the inhibitor concentration.
 - An IC50 value is calculated from the resulting dose-response curve.

Cellular NanoBRET Target Engagement Assay

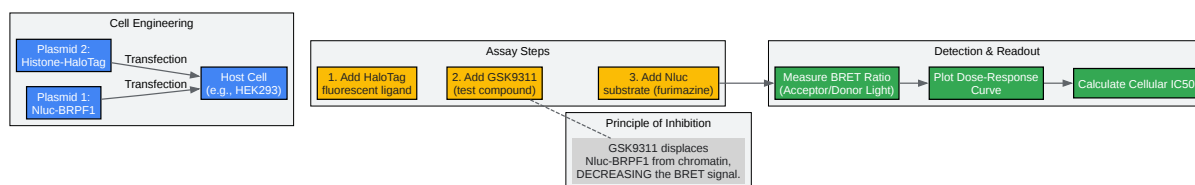
To confirm that an inhibitor can enter cells and engage its target in a physiological context, a NanoBRET (Bioluminescence Resonance Energy Transfer) assay is employed.[\[4\]](#)[\[6\]](#)[\[7\]](#)

Methodology:

- Cell Line Engineering:
 - A suitable human cell line (e.g., HEK293) is transiently transfected with two plasmids.
 - The first plasmid expresses the BRPF1 bromodomain fused to a NanoLuc (Nluc) luciferase (the BRET donor).
 - The second plasmid expresses a histone protein (e.g., H3.3) fused to a HaloTag (the BRET acceptor).
- Procedure:
 - The transfected cells are plated in a multi-well plate.
 - A cell-permeable HaloTag ligand labeled with a fluorescent dye (the BRET acceptor) is added to the cells and incubated, allowing it to covalently bind to the HaloTag-histone

fusion protein.

- The test compound (**GSK9311**) is added to the cells at various concentrations and incubated to allow for cell entry and target binding.
- Detection:
 - A furimazine substrate for the Nluc luciferase is added. As Nluc processes the substrate, it emits blue light.
 - If the Nluc-BRPF1 fusion protein is bound to the HaloTag-histone on the chromatin, the emitted energy from Nluc excites the nearby fluorescent acceptor, which then emits light at a longer wavelength (e.g., red).
 - The ratio of light emission at the acceptor and donor wavelengths is measured.
- Analysis:
 - Inhibition is observed as a decrease in the BRET ratio, indicating that the compound has displaced the Nluc-BRPF1 from the histone.
 - An IC₅₀ value is determined from the dose-response curve, reflecting the compound's potency within a living cell.



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NanoBRET Cellular Target Engagement Workflow

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